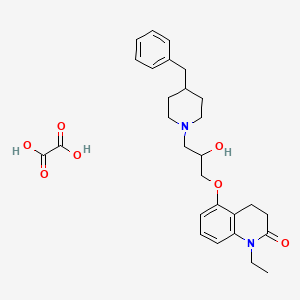
1-Ethyl-5-(2-hydroxy-3-(4-benzyl-1-piperidyl)propoxy)-3,4-dihydrocarbostyril monooxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-5-(2-hydroxy-3-(4-benzyl-1-piperidyl)propoxy)-3,4-dihydrocarbostyril monooxalate is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure suggests it could interact with biological systems in unique ways, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-5-(2-hydroxy-3-(4-benzyl-1-piperidyl)propoxy)-3,4-dihydrocarbostyril monooxalate likely involves multiple steps, including the formation of the piperidyl and carbostyril moieties, followed by their coupling. Typical reaction conditions might include:
Reagents: Ethylating agents, hydroxy compounds, benzyl chloride, piperidine, and oxalic acid.
Conditions: Controlled temperature, pH, and solvent systems such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production would scale up the laboratory synthesis, focusing on optimizing yield and purity. This might involve:
Continuous flow reactors: To ensure consistent reaction conditions.
Purification techniques: Such as crystallization, distillation, or chromatography.
化学反応の分析
Types of Reactions
1-Ethyl-5-(2-hydroxy-3-(4-benzyl-1-piperidyl)propoxy)-3,4-dihydrocarbostyril monooxalate may undergo various chemical reactions, including:
Oxidation: Using agents like potassium permanganate or hydrogen peroxide.
Reduction: With reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base or acid catalyst.
Major Products
The major products would depend on the specific reactions and conditions but could include oxidized or reduced derivatives, substituted analogs, and various intermediates.
科学的研究の応用
Chemistry
Synthesis of analogs: For structure-activity relationship studies.
Catalysis: As a potential ligand in catalytic reactions.
Biology
Pharmacology: Potential use as a drug candidate for various therapeutic targets.
Biochemistry: Studying its interaction with enzymes and receptors.
Medicine
Drug development: Investigating its efficacy and safety as a pharmaceutical agent.
Diagnostics: Potential use in imaging or as a biomarker.
Industry
Materials science: As a precursor for advanced materials.
Chemical manufacturing: In the production of specialty chemicals.
作用機序
The mechanism of action for 1-Ethyl-5-(2-hydroxy-3-(4-benzyl-1-piperidyl)propoxy)-3,4-dihydrocarbostyril monooxalate would depend on its specific interactions with biological targets. Potential mechanisms might include:
Binding to receptors: Such as G-protein coupled receptors or ion channels.
Enzyme inhibition: Blocking the activity of specific enzymes.
Signal transduction pathways: Modulating intracellular signaling cascades.
類似化合物との比較
Similar Compounds
1-Ethyl-3,4-dihydrocarbostyril: A simpler analog with potential pharmacological activity.
4-Benzylpiperidine: A related compound with known biological effects.
Uniqueness
1-Ethyl-5-(2-hydroxy-3-(4-benzyl-1-piperidyl)propoxy)-3,4-dihydrocarbostyril monooxalate’s unique structure may confer specific properties, such as enhanced binding affinity or selectivity for certain biological targets, making it a valuable compound for further research.
特性
CAS番号 |
78467-49-9 |
|---|---|
分子式 |
C28H36N2O7 |
分子量 |
512.6 g/mol |
IUPAC名 |
5-[3-(4-benzylpiperidin-1-yl)-2-hydroxypropoxy]-1-ethyl-3,4-dihydroquinolin-2-one;oxalic acid |
InChI |
InChI=1S/C26H34N2O3.C2H2O4/c1-2-28-24-9-6-10-25(23(24)11-12-26(28)30)31-19-22(29)18-27-15-13-21(14-16-27)17-20-7-4-3-5-8-20;3-1(4)2(5)6/h3-10,21-22,29H,2,11-19H2,1H3;(H,3,4)(H,5,6) |
InChIキー |
KVMMIMBZTYFQKN-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=O)CCC2=C1C=CC=C2OCC(CN3CCC(CC3)CC4=CC=CC=C4)O.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


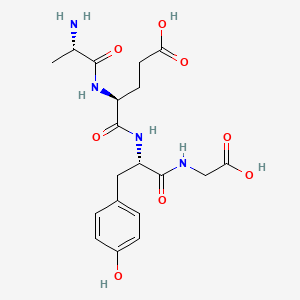

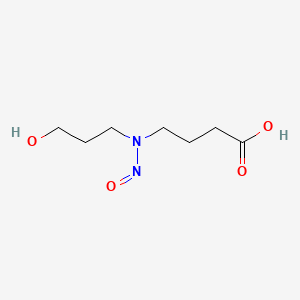

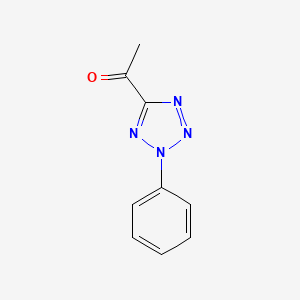
![4-Methyl-2-[2-(4-nitrophenyl)ethenesulfonyl]phenol](/img/structure/B14428585.png)


![O-[3-(4-Chlorophenyl)prop-2-EN-1-YL]hydroxylamine](/img/structure/B14428599.png)
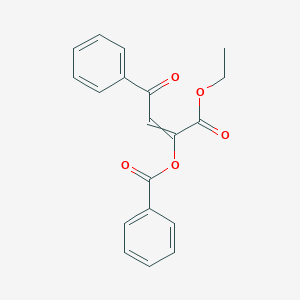

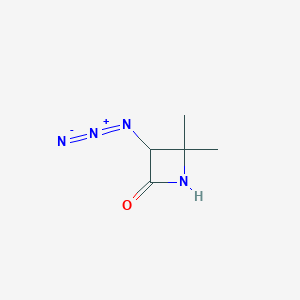
![Pyridine, 2-[[1-(2,5-dimethylphenyl)ethyl]sulfonyl]-4-methyl-, 1-oxide](/img/structure/B14428627.png)
![1-[4-(2-Hydroxyethoxy)phenyl]-1-oxopropan-2-yl nitrate](/img/structure/B14428641.png)
